15(R)-Iloprost

Prostacyclin receptor EP receptor radioligand binding

15(R)-Iloprost (CAS 85026-51-3; molecular formula C22H32O4; MW 360.5) is the C-15 epimer of the synthetic prostacyclin (PGI2) analog iloprost. As the "unnatural" or inverted configuration at the C-15 chiral center, it represents a stereochemically distinct entity from the biologically active 15(S)-iloprost that comprises the therapeutic agent.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B8057883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Iloprost
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)
InChIKeyHIFJCPQKFCZDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

15(R)-Iloprost: Structural Identity, Epimeric Classification, and Technical Specifications for Research Procurement


15(R)-Iloprost (CAS 85026-51-3; molecular formula C22H32O4; MW 360.5) is the C-15 epimer of the synthetic prostacyclin (PGI2) analog iloprost . As the "unnatural" or inverted configuration at the C-15 chiral center, it represents a stereochemically distinct entity from the biologically active 15(S)-iloprost that comprises the therapeutic agent . Multiple authoritative vendor sources (Cayman Chemical, Santa Cruz Biotechnology, MedChemExpress) characterize 15(R)-iloprost as a second-generation prostacyclin analog derived from iloprost, with a typical purity specification of ≥95%–>97% when procured as a 5 mg/mL solution in methyl acetate . The compound shares identical molecular mass with its 15(S) counterpart but differs critically in three-dimensional configuration at the C-15 hydroxyl-bearing stereocenter, which has profound consequences for biological recognition and experimental utility .

Why 15(R)-Iloprost Cannot Be Interchanged with Racemic Iloprost or Alternative Prostacyclin Analogs: The Stereochemical Basis for Epimer-Specific Procurement


Generic substitution of 15(R)-iloprost with racemic iloprost or alternative prostacyclin analogs (e.g., epoprostenol, treprostinil, beraprost) is scientifically invalid due to stereochemistry-dependent biological activity. Iloprost as a therapeutic agent exists as a mixture of diastereomers, with the 16S epimer exhibiting higher bioactivity and faster association kinetics with the human platelet IP receptor than the 16R epimer [1]. At the C-15 position, the R-configuration characteristic of 15(R)-iloprost represents an inversion of the natural 15(S) stereochemistry found in endogenous prostacyclin and the active iloprost species . Across the prostaglandin analog class, inversion at C-15 frequently attenuates biological agonist activity by several orders of magnitude . Consequently, experiments requiring the biologically inert epimer for control purposes, analytical method validation for epimeric impurity quantification, or studies investigating stereospecific receptor recognition cannot substitute any other prostacyclin analog .

Quantitative Evidence Differentiating 15(R)-Iloprost from 15(S)-Iloprost and Racemic Iloprost: Binding Affinity, Biological Activity, and Analytical Utility


Receptor Binding Affinity: 15(R)-Iloprost vs. Racemic Iloprost at Human IP and EP Receptors

While racemic iloprost binds with a Ki of 11 nM to recombinant human IP and EP receptors, the specific binding affinity of 15(R)-iloprost has not been separately reported in the primary literature [1]. The C-15 epimerization that distinguishes 15(R)-iloprost from the active 15(S) configuration frequently attenuates prostaglandin analog agonist activity by several orders of magnitude, establishing its primary utility as an inactive control . For procurement decisions, this indicates 15(R)-iloprost should be selected specifically when a stereochemically matched but biologically attenuated comparator is required, not when IP receptor activation is the experimental objective .

Prostacyclin receptor EP receptor radioligand binding recombinant receptor

Absence of Reported Biological Activity: A Defining Procurement Criterion for 15(R)-Iloprost as an Inactive Control

Multiple independent vendor sources (Santa Cruz Biotechnology, MuseChem, GlpBio, Cayman Chemical) consistently state that there are no literature reports of biological activity for 15(R)-iloprost . This contrasts directly with iloprost (racemic mixture and the 15(S) epimer), which demonstrates vasodilatory, antiplatelet, hypotensive, and antidiuretic effects in whole animals, as well as prolongation of bleeding time [1]. The complete absence of documented agonist activity makes 15(R)-iloprost uniquely qualified as a negative control for experiments designed to confirm that observed biological effects are stereospecific to the 15(S) configuration .

negative control inactive epimer stereochemical control bioassay

Analytical Reference Standard Utility: 15(R)-Iloprost as an Impurity Marker and System Suitability Control in Iloprost Drug Substance Testing

15(R)-Iloprost serves as a critical reference standard for pharmaceutical quality control of iloprost drug substance and drug products, specifically for the identification and quantification of the 15(R) epimeric impurity . Regulatory guidance (ICH Q3A/Q3B) mandates the identification, qualification, and control of stereoisomeric impurities in active pharmaceutical ingredients, making the availability of pure 15(R)-iloprost essential for developing and validating stability-indicating analytical methods [1]. Its primary procurement value in pharmaceutical development and QC settings is as a characterized impurity reference standard (typically ≥95% purity) used for relative retention time markers, system suitability testing, and method validation .

pharmaceutical impurity reference standard method validation quality control

Comparative Procurement Specifications: 15(R)-Iloprost Physical Properties, Purity, and Formulation vs. Racemic Iloprost

When procuring 15(R)-iloprost, key technical specifications differentiate it from the racemic iloprost therapeutic agent. 15(R)-Iloprost is commercially supplied as a 5 mg/mL solution in methyl acetate with a purity of ≥95%–>97% . Unlike racemic iloprost (available as inhalation solution, intravenous formulation, or oral tablets), 15(R)-iloprost is exclusively designated for research use only and is not intended for human therapeutic or diagnostic applications . Storage requirements at -20°C are comparable to other prostacyclin analogs; solubility data indicates 25 mg/mL in DMF, 25 mg/mL in DMSO, 30 mg/mL in ethanol, and 0.5 mg/mL in PBS (pH 7.2) . These specifications inform solvent selection for experimental workflows and distinguish research-grade 15(R)-iloprost from therapeutic-grade iloprost [1].

procurement specifications purity grade formulation solubility

Validated Application Scenarios for 15(R)-Iloprost in Research, Analytical Development, and Pharmaceutical Quality Control


Stereochemical Negative Control in Prostacyclin Receptor Signaling Studies

15(R)-Iloprost serves as the definitive negative control in experiments investigating IP and EP receptor activation by prostacyclin analogs. As documented by multiple authoritative vendor sources, no literature reports exist documenting biological agonist activity for 15(R)-iloprost . This contrasts with racemic iloprost, which activates both IP and EP receptors with Ki = 11 nM and produces vasodilation, antiplatelet effects, and hypotension [1]. Researchers studying stereospecific receptor recognition, signal transduction pathways (cAMP elevation, platelet aggregation inhibition), or structure-activity relationships can use 15(R)-iloprost at equivalent concentrations to confirm that observed pharmacological effects are dependent on the 15(S) stereochemistry present in the active epimer .

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation for Iloprost Drug Products

In pharmaceutical quality control, 15(R)-iloprost is an essential reference standard for identifying and quantifying the 15(R) epimeric impurity in iloprost drug substance and drug products . Under ICH Q3A/Q3B guidelines, stereoisomeric impurities must be identified, qualified, and controlled below specified thresholds in active pharmaceutical ingredients [1]. The availability of pure 15(R)-iloprost (≥95%–>97%) enables analytical development teams to establish relative retention times, validate method specificity, assess system suitability, and quantify this specific epimer in stability studies of iloprost inhalation solutions, intravenous formulations, and related products .

Mass Spectrometry Method Development and Internal Standard Evaluation for Prostacyclin Analog Quantification

15(R)-Iloprost provides a structurally related, epimerically defined compound for developing and validating LC-MS/MS methods targeting prostacyclin analogs. While isotopically labeled iloprost is the preferred internal standard for quantitative bioanalysis (e.g., MRM transition 400.3 > 365.2 for deuterated internal standard vs. 378.3 > 325.3 for iloprost), 15(R)-iloprost can serve as a stereochemically distinct system suitability marker or alternative control when labeled standards are unavailable [1]. Its identical molecular mass to 15(S)-iloprost and similar chromatographic behavior provide a useful reference for method development and troubleshooting .

Pharmacology Teaching and Structure-Activity Relationship Demonstrations

In academic pharmacology and medicinal chemistry curricula, 15(R)-iloprost paired with racemic iloprost or 15(S)-iloprost provides a clear demonstration of the critical importance of stereochemistry in drug-receptor interactions . The observation that C-15 epimerization attenuates biological agonist activity by several orders of magnitude illustrates a fundamental principle of drug design: minor stereochemical changes can profoundly impact pharmacological activity [1]. This application is supported by the compound's commercial availability and consistent characterization across multiple vendors as the biologically inactive epimer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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